3-Amino-5-methyl-1-phenyl-2-pyrazoline

Description

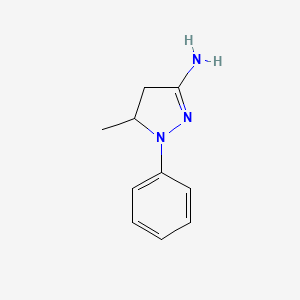

The compound 3-Amino-5-methyl-1-phenyl-2-pyrazoline (CAS: 1131-18-6), also referred to as 5-Amino-3-methyl-1-phenylpyrazole, is a heterocyclic organic molecule with a pyrazole core. Its structure includes a phenyl group at position 1, a methyl group at position 3, and an amino group at position 5 (Figure 1). The molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol.

Properties

CAS No. |

50526-72-2 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-methyl-2-phenyl-3,4-dihydropyrazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |

InChI Key |

DCXDXIDSSLPEHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=NN1C2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 5-Amino-1-phenyltetrazole (ASA2361)

- Molecular Formula : C₇H₇N₅

- Molecular Weight : 161.16 g/mol

- Melting Point : 199–200°C

- Key Differences: Core Structure: Tetrazole ring (five-membered, four nitrogen atoms) vs. pyrazole (five-membered, two nitrogen atoms). Applications: Tetrazoles are known for high nitrogen content, making them useful in explosives, coordination chemistry, and as bioisosteres for carboxylic acids in drug design. In contrast, pyrazoles are more commonly employed in agrochemicals and pharmaceuticals due to their stability and hydrogen-bonding capabilities.

2.2. 4-Methyl-3-(2-thienyl)-1H-pyrazol-5-amine

- Molecular Formula : C₈H₉N₃S

- Molecular Weight : 179.24 g/mol

- Key Differences: Substituents: A thienyl group (sulfur-containing aromatic ring) replaces the phenyl group at position 1. Solubility: Thienyl derivatives may exhibit better solubility in polar solvents due to sulfur’s electronegativity.

2.3. 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine (HR284673)

- Molecular Formula : C₁₃H₁₂N₄S

- Molecular Weight : 256.33 g/mol

- Key Differences :

- Substituents : A thiazole ring (containing nitrogen and sulfur) is attached to the pyrazole core.

- Applications : Thiazole-pyrazole hybrids are explored for antimicrobial and anticancer activities due to synergistic electronic effects. The target compound’s simpler structure may prioritize ease of synthesis for ligand-based applications.

2.4. 2-Amino-2-methyl-5-(3-methyl-1H-pyrazol-1-yl)pentanoic acid (HR288299)

- Molecular Formula : C₁₀H₁₆N₃O₂

- Molecular Weight : 211.26 g/mol

- Key Differences: Structure: Incorporates a pyrazole moiety into an amino acid backbone. Functionality: The carboxylic acid group enables peptide coupling, making it suitable for bioconjugation or prodrug development, whereas the target compound lacks such functional versatility.

Research Findings and Trends

- Electronic Effects: Amino groups at position 5 enhance hydrogen-bonding capacity, critical for ligand design. Thienyl or thiazole substituents introduce sulfur, altering redox properties.

- Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., cyclocondensation of hydrazines with diketones) contrasts with the multi-step routes required for thiazole hybrids.

- Biological Relevance : Pyrazole derivatives with aromatic substituents show promise in kinase inhibition, while tetrazoles are leveraged for metabolic stability in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.